molecular formula C16H10Cl2O2 B1300405 3-[(2,6-Dichlorophenyl)methylidene]chromen-4-one

3-[(2,6-Dichlorophenyl)methylidene]chromen-4-one

Cat. No.: B1300405
M. Wt: 305.2 g/mol
InChI Key: MJLKAVQFZXXLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,6-Dichlorophenyl)methylidene]chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core structure with a 2,6-dichlorophenyl group attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorophenyl)methylidene]chromen-4-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorophenyl)methylidene]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium

Properties

Molecular Formula

C16H10Cl2O2

Molecular Weight

305.2 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methylidene]chromen-4-one

InChI

InChI=1S/C16H10Cl2O2/c17-13-5-3-6-14(18)12(13)8-10-9-20-15-7-2-1-4-11(15)16(10)19/h1-8H,9H2

InChI Key

MJLKAVQFZXXLSA-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(C=CC=C2Cl)Cl)C(=O)C3=CC=CC=C3O1

Origin of Product

United States

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